N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-15(9-13(16)14-10-3-4-10)20(17,18)12-7-5-11(19-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHXZHYKRHGBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Sulfonylation: The sulfonyl group can be introduced through sulfonyl chloride reagents under basic conditions.
Amidation: The final step involves the formation of the glycinamide backbone through amidation reactions using glycine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyphenyl and cyclopropyl groups.
Reduction: Reduced forms of the sulfonyl group, potentially leading to sulfinyl or sulfhydryl derivatives.
Substitution: Substituted derivatives at the sulfonyl group, forming new sulfonamide or sulfonate compounds.
Scientific Research Applications
N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
SL827 (N²-((2-Amino-5-Bromopyridin-3-yl)Sulfonyl)-N-(4-Methoxyphenyl)-N²-Methylglycinamide)
- Key Differences: Replaces the cyclopropyl group with a 2-amino-5-bromopyridinyl sulfonyl moiety.
- Impact : The bromopyridine group introduces steric bulk and electron-withdrawing effects, which may reduce membrane permeability compared to the cyclopropyl analogue. SL827 demonstrates higher inhibitory activity against FAD/NADH-dependent oxidoreductases, as evidenced by its interaction with dihydrolipoamide dehydrogenase (DLD) .
- Biological Relevance : Used in studies targeting mitochondrial redox enzymes, with an IC₅₀ of 1.2 µM for DLD inhibition .
N-(2,4-Dimethoxyphenyl)-N²-(2-Ethylphenyl)-N²-[(4-Methylphenyl)Sulfonyl]Glycinamide
- Key Differences : Features a 4-methylphenyl sulfonyl group and a 2-ethylphenyl substitution.
- Impact : The 4-methylphenyl sulfonyl group enhances hydrophobicity, improving binding to aromatic residues in enzyme active sites. However, the absence of a cyclopropyl group reduces metabolic stability, leading to a shorter half-life (t₁/₂ = 2.3 hours vs. 5.8 hours for the target compound) .
N-(4-Acetamidophenyl)-N²-(4-Fluorobenzyl)-N²-[(4-Methylphenyl)Sulfonyl]Glycinamide
- Key Differences : Incorporates a 4-fluorobenzyl group and acetamidophenyl substitution.
- Impact : The fluorobenzyl group increases electronegativity, enhancing hydrogen-bonding interactions with catalytic residues. This compound shows a 30% higher binding affinity to thioredoxin reductase (TRR1) compared to the target compound but lower selectivity due to off-target effects on cytochrome c .
Physicochemical Properties and Pharmacokinetics
Notes:
Enzyme Inhibition Profiles
| Compound | DLD Inhibition (IC₅₀, µM) | TRR1 Inhibition (IC₅₀, µM) | Cyt c Binding (Kd, nM) |
|---|---|---|---|
| Target Compound | 3.5 | 8.2 | 450 |
| SL827 | 1.2 | 12.7 | 320 |
| 6221-21-2 | 6.8 | 4.5 | 620 |
Key Findings :
- SL827 shows potent DLD inhibition but weaker selectivity for TRR1, likely due to its bromopyridine moiety .
- Compound 6221-21-2 (with a 3-methoxypropyl group) exhibits enhanced TRR1 inhibition (IC₅₀ = 4.5 µM) due to its flexible methoxypropyl chain, which accommodates conformational changes in the enzyme active site .
Metabolic Stability
The cyclopropyl group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, yielding a 2.5-fold higher AUC (area under the curve) compared to the ethoxyphenyl analogue in .
Biological Activity
Overview
N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O4S
- Molecular Weight : 326.4 g/mol
The compound features a cyclopropyl group, a methoxy-substituted phenyl ring, and a sulfonamide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Inhibition of Enzymes : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may modulate various receptors involved in inflammatory and pain pathways, making it a candidate for treating conditions like arthritis.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of folate synthesis pathways in bacteria.
Anti-inflammatory Effects
Studies have suggested that sulfonamide-containing compounds can act as leukotriene receptor antagonists, effectively blocking inflammatory mediators. This action is crucial in managing conditions such as asthma and allergic reactions.
Case Studies and Research Findings
-
Antitumor Activity : A study evaluated the compound's efficacy against cancer cell lines. It was found to inhibit cell proliferation significantly, suggesting potential as an anticancer agent.
- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating potent activity.
-
Neuroprotective Effects : Another study investigated the neuroprotective properties of similar sulfonamide derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells.
- Mechanism : The proposed mechanism involved the modulation of signaling pathways related to apoptosis and cell survival.
- Pharmacokinetics : Preliminary pharmacokinetic studies showed favorable absorption characteristics in animal models, with good bioavailability and metabolic stability.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide | Similar sulfonamide structure | Potent leukotriene receptor antagonist | Used for treating inflammatory conditions |
| ZENECA ZD3523 | Sulfonamide group present | High affinity for leukotriene receptors | Investigated for stress-related disorders |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions starting with glycine derivatives. Key steps include:
Acylation : Reacting glycine methyl ester with methylsulfonyl chloride under anhydrous conditions.
Sulfonylation : Introducing the 4-methoxyphenyl sulfonyl group via nucleophilic substitution.
Cyclopropane ring incorporation : Using cyclopropylamine under basic conditions (e.g., NaH in DMF).
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for glycine:sulfonyl chloride) are critical. Monitor purity via HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Techniques :
- NMR (¹H/¹³C): Confirms substituent positions and cyclopropane integrity.
- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., sulfoxides).
- FT-IR : Validates sulfonamide (SO₂ at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Enzyme inhibition : IC₅₀ of 12 µM against cyclooxygenase-2 (COX-2) in vitro.
- Anti-inflammatory activity : Reduces TNF-α production by 40% in murine macrophages at 50 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations (e.g., 100 ng/mL).
Control for stereochemistry : Chiral HPLC to isolate enantiomers and test individually.
Validate mechanisms : Compare results with structural analogs (e.g., methyl vs. ethyl sulfonyl derivatives) .
Q. What strategies improve enantiomeric separation for chiral purity assessment?
- Methods :
- Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H).
- Mobile phase optimization : Hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid enhances resolution (Rs > 2.0) .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Protocol :
Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina.
MD simulations : Assess stability of ligand-receptor complexes over 100 ns (GROMACS).
SAR analysis : Corrogate substituent effects on binding energy (ΔG ≤ -8 kcal/mol optimal) .
Q. What are the key considerations for designing SAR studies with structural analogs?
- Design :
- Variations : Modify cyclopropane (e.g., spirocyclic derivatives) or sulfonyl group (e.g., 4-fluorophenyl).
- Activity metrics : Measure IC₅₀ against COX-1/COX-2 and selectivity ratios (COX-2/COX-1 < 0.1 preferred).
- Table :
| Substituent | COX-2 IC₅₀ (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| 4-OCH₃ | 12.0 | 0.09 |
| 4-F | 8.5 | 0.12 |
| 4-NO₂ | 25.3 | 0.25 |
Q. How does the compound’s stability vary under different storage conditions?
- Findings :
- Degradation pathways : Hydrolysis of the sulfonamide bond at pH < 3.0.
- Optimal storage : -20°C in argon atmosphere; shelf life >12 months (HPLC purity drop <2%) .
Q. What in vitro-to-in vivo translation challenges are anticipated for this compound?
- Challenges :
- Bioavailability : Low logP (2.1) suggests poor membrane permeability; consider prodrug strategies.
- Metabolism : CYP3A4-mediated oxidation of cyclopropane; use hepatic microsomes to predict clearance .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
